molecular formula C10H8BrN B1282211 8-Bromo-6-methylquinoline CAS No. 84839-95-2

8-Bromo-6-methylquinoline

Cat. No. B1282211
CAS RN: 84839-95-2
M. Wt: 222.08 g/mol
InChI Key: ONJNEQXRWAWITH-UHFFFAOYSA-N
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Description

  • Storage : Sealed in a dry environment at room temperature .

Scientific Research Applications

Pharmacology: Anticancer Applications

8-Bromo-6-methylquinoline has been identified as a key scaffold in the development of anticancer agents . Its ability to undergo various chemical reactions makes it a versatile intermediate for synthesizing compounds with potential anticancer activities. For instance, derivatives of 8-Bromo-6-methylquinoline have shown promise in inhibiting the growth of cancer cells.

Medicinal Chemistry: Drug Discovery

In medicinal chemistry, 8-Bromo-6-methylquinoline serves as a crucial building block for drug discovery . Its structural motif is found in many natural products and FDA-approved drugs, making it an important compound for synthesizing new pharmacologically active molecules.

Synthetic Organic Chemistry: Building Blocks

The compound is extensively used in synthetic organic chemistry as a precursor for constructing complex quinoline derivatives . These derivatives are then used to create a wide range of biologically active molecules, contributing to the advancement of organic synthesis methodologies.

Green Chemistry: Sustainable Synthesis

8-Bromo-6-methylquinoline is also significant in green chemistry, where it’s used in eco-friendly synthesis processes . Researchers focus on developing sustainable and less toxic methods for synthesizing quinoline derivatives, minimizing environmental impact.

Industrial Chemistry: Material Precursor

In industrial chemistry, 8-Bromo-6-methylquinoline is employed as a precursor for materials that have applications in various industries . Its derivatives can be used in the production of dyes, catalysts, and other materials that require specific chemical properties.

Material Science: Chemical Synthesis

The compound finds applications in material science, where it is used in the chemical synthesis of new materials . Its properties allow for the creation of novel materials with potential use in electronics, coatings, and other technological applications.

Safety and Hazards

  • MSDS : Detailed safety information can be found in the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

8-bromo-6-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c1-7-5-8-3-2-4-12-10(8)9(11)6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONJNEQXRWAWITH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)Br)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90517778
Record name 8-Bromo-6-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90517778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-6-methylquinoline

CAS RN

84839-95-2
Record name 8-Bromo-6-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90517778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-bromo-4-methylaniline and glycerol can be combined to form 6-methyl-8-bromoquinoline,
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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